molecular formula C14H10ClN3 B12529287 N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline CAS No. 819858-05-4

N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline

Cat. No.: B12529287
CAS No.: 819858-05-4
M. Wt: 255.70 g/mol
InChI Key: FPULQCPWBBLLIN-UHFFFAOYSA-N
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Description

N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound, which includes a benzimidazole ring fused with a chloroaniline moiety, makes it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by further reactions to introduce the chloroaniline group. One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring . The resulting benzimidazole is then reacted with 3-chloroaniline under suitable conditions to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chloro position.

Comparison with Similar Compounds

N-[(2H-Benzimidazol-2-ylidene)methyl]-3-chloroaniline can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other benzimidazole derivatives.

Properties

CAS No.

819858-05-4

Molecular Formula

C14H10ClN3

Molecular Weight

255.70 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-N-(3-chlorophenyl)methanimine

InChI

InChI=1S/C14H10ClN3/c15-10-4-3-5-11(8-10)16-9-14-17-12-6-1-2-7-13(12)18-14/h1-9H,(H,17,18)

InChI Key

FPULQCPWBBLLIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=NC3=CC(=CC=C3)Cl

Origin of Product

United States

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